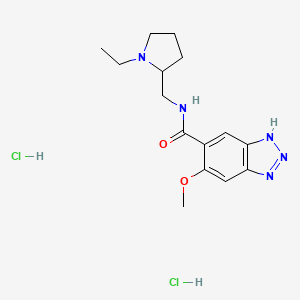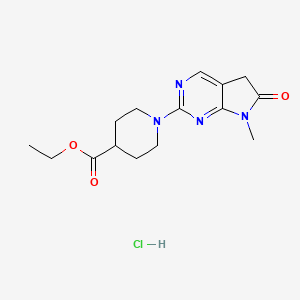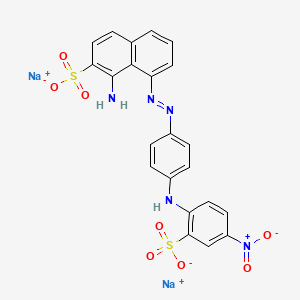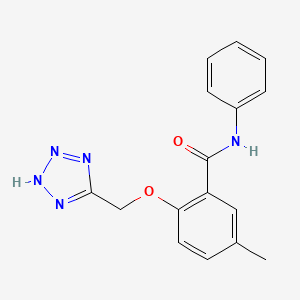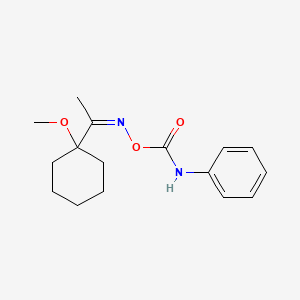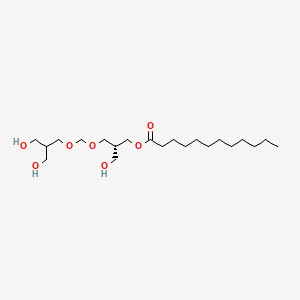
Dipentaerythritol laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentaerythritol laurate is an organic compound derived from dipentaerythritol and lauric acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentaerythritol laurate is synthesized by reacting dipentaerythritol with lauric acid. The reaction typically involves the esterification of dipentaerythritol with lauric acid in the presence of a catalyst. Common catalysts used in this process include sulfuric acid and other inorganic acids .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dipentaerythritol and lauric acid are combined under controlled temperatures and pressures. The reaction is often carried out in a solvent such as sulfolane to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dipentaerythritol laurate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Substitution reactions can replace the laurate group with other functional groups, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acids.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dipentaerythritol laurate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dipentaerythritol laurate involves its interaction with various molecular targets and pathways. It primarily acts by forming stable ester bonds with other compounds, which can alter their chemical and physical properties. This compound can also interact with lipid bilayers, enhancing membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol: A precursor to dipentaerythritol, used in the production of varnishes, resins, and polymers.
Tripentaerythritol: Another polyol similar to dipentaerythritol, used in similar applications.
Lauric Acid: A fatty acid used in the synthesis of various esters, including dipentaerythritol laurate.
Uniqueness
This compound is unique due to its ability to form multiple ester bonds, making it highly versatile in various chemical reactions and applications. Its stability and compatibility with a wide range of solvents and reagents further enhance its utility in industrial and scientific research .
Propiedades
Número CAS |
71010-53-2 |
|---|---|
Fórmula molecular |
C21H42O7 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] dodecanoate |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-9-10-11-21(25)28-17-20(14-24)16-27-18-26-15-19(12-22)13-23/h19-20,22-24H,2-18H2,1H3/t20-/m1/s1 |
Clave InChI |
IWESMQHBWXNAIU-HXUWFJFHSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


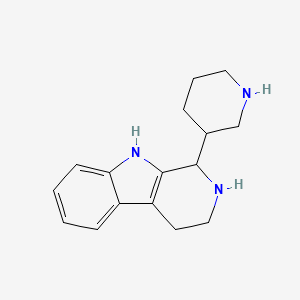
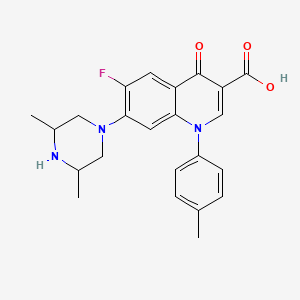

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)


![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
